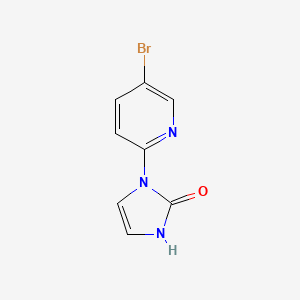

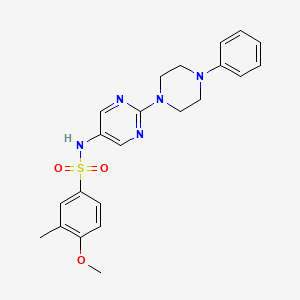

![molecular formula C9H16ClNO2 B2868388 2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride CAS No. 2225144-61-4](/img/structure/B2868388.png)

2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride” is a chemical compound with the CAS Number: 2225144-61-4 . It has a molecular weight of 205.68 and its IUPAC name is 2-(6-azaspiro[3.4]octan-7-yl)acetic acid hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO2.ClH/c11-8(12)4-7-5-9(6-10-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The exact mass and monoisotopic mass of the compound are 211.12084340 g/mol . It has a topological polar surface area of 57.6 Ų .Applications De Recherche Scientifique

Stability and Toxicological Studies

One study explores the stability of azaspiracids (AZAs), a group of shellfish toxins, under various pH and temperature conditions. The research provides insights into the preparative isolation and toxicological studies of AZAs, suggesting a significant protective effect of shellfish tissue matrices on the stability of these compounds. The study also proposes a mechanism for the acid-catalyzed degradation of AZAs, supported by mass spectral evidence from some degradation products, and finds that the toxic potential of acid degradation products of AZAs is dramatically reduced compared to the parent compounds (Alfonso et al., 2008).

Synthesis and Theoretical Studies

Another research effort focuses on the synthesis of biologically active compounds via an intermolecular Ugi reaction involving gabapentin, showcasing the production of novel classes of compounds in good to excellent yields. This study highlights the first report for the intermolecular Ugi three-component reaction of gabapentin, glyoxal, and an isocyanide, along with theoretical studies indicating the effects of electron-donating and -withdrawing groups on the strength of intramolecular hydrogen bonds (Amirani Poor et al., 2018).

Electrophilic Amination and Ring Transformations

Research into the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane reveals novel reactions and ring transformations. This study provides insights into the synthesis of heterocyclic 5-azaspiro derivatives by selective ring-closing metathesis, epoxide opening, or reductive amination, underlining the relevance of these functionalized pyrrolidines, piperidines, and azepines for chemistry-driven drug discovery (Wipf et al., 2004).

Novel Gabapentin-based Synthesis

A novel gabapentin-based intermolecular Ugi reaction for preparing N-cyclohexyl-2-(3-oxo-2-azaspiro[4,5]decan-2-yl)-2-aryl acetamide derivatives represents a significant advancement in the synthesis of complex molecules. This methodology offers a rapid access to a new class of compounds, emphasizing the utility of gabapentin in multicomponent reactions (Darehkordi et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-(6-azaspiro[3.4]octan-7-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-8(12)4-7-5-9(6-10-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRCMDAXSOAUBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(NC2)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(3-Tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2868305.png)

![[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2868308.png)

![2-((2-(Furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2868309.png)

![2-(4-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2868312.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2868328.png)